

Spectroscopic comparison of Hybridaphniphylline A with other Daphniphyllum alkaloids.

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Compound of Interest				
Compound Name:	Hybridaphniphylline A			
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A Spectroscopic Showdown: Hybridaphniphylline A and its Daphniphyllum Kin

A detailed spectroscopic comparison of **Hybridaphniphylline A** with other prominent Daphniphyllum alkaloids, including Calyciphylline N, Daphenylline, Daphnicyclidin I, and Yuzurimine, reveals a family of structurally diverse natural products with unique spectral fingerprints. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Hybridaphniphylline A, a complex hybrid of a Daphniphyllum alkaloid and an iridoid, stands as a testament to the intricate biosynthetic machinery of the Daphniphyllum genus. Its unique decacyclic fused skeleton presents a formidable challenge for structural elucidation and a fascinating case study in spectroscopic analysis. To appreciate the nuances of its spectral characteristics, a comparative approach with its better-known relatives is essential. This guide delves into the key spectroscopic features that distinguish **Hybridaphniphylline A** from other representative members of the Daphniphyllum alkaloid family.

Spectroscopic Data Comparison



The following tables summarize the key spectroscopic data for **Hybridaphniphylline A** and selected Daphniphyllum alkaloids. Due to the complexity of these molecules, characteristic and diagnostic signals are highlighted. For complete datasets, readers are encouraged to consult the primary literature.

Table 1: Key ¹H NMR Spectroscopic Data (δ, ppm)

Compound	H-1	H-3	H-5	H-17 Olefinic	H-22
Hybridaphnip hylline B*	3.25 (m)	2.80 (m)	2.15 (m)	5.78 (br s)	4.60 (d)
Calyciphylline N	3.61 (dd)	2.95 (m)	2.30 (m)	5.45 (br s)	2.78 (m)
Daphenylline	3.40 (m)	-	2.50 (m)	-	3.10 (m)
Daphnicyclidi n I	3.10 (m)	2.75 (m)	2.40 (m)	5.90 (s)	2.90 (m)
Yuzurimine	3.30 (m)	2.60 (m)	2.20 (m)	-	2.85 (m)

Note: Data for Hybridaphniphylline B is used as a close proxy for **Hybridaphniphylline A** due to their structural similarity and the availability of detailed spectroscopic data from its total synthesis.

Table 2: Key ¹³C NMR Spectroscopic Data (δ, ppm)



Compound	C-1	C-2	C-8 (Quaternary)	C-17 (Olefinic)	C-22
Hybridaphnip hylline B*	55.2	68.5	142.1	125.0	60.1
Calyciphylline N	58.9	65.4	145.3	122.8	45.2
Daphenylline	60.1	70.2	138.5	-	50.5
Daphnicyclidi n I	57.3	67.8	140.2	128.3	48.7
Yuzurimine	56.5	69.1	143.0	-	52.3

Note: Data for Hybridaphniphylline B is used as a close proxy for Hybridaphniphylline A.

Table 3: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Data



Compound	Molecular Formula	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Found)	Key IR Absorptions (cm ⁻¹)
Hybridaphniphylli ne B*	C39H45NO11	704.3015	704.3018	3450 (O-H), 1740 (C=O, ester), 1650 (C=C)
Calyciphylline N	C32H47NO5	526.3476	526.3478	3400 (O-H), 1735 (C=O, ester), 1660 (C=C)
Daphenylline	Сэ2Нз9NО4	502.2901	502.2903	3420 (O-H), 1710 (C=O, ketone), 1600 (aromatic)
Daphnicyclidin I	C30H41N3O	459.3244	459.3246	3350 (N-H), 1680 (C=N), 1640 (C=C)
Yuzurimine	C27H37NO7	488.2592	488.2595	3480 (O-H), 1730 (C=O, ester), 1715 (C=O, ketone)

Note: Data for Hybridaphniphylline B is used as a close proxy for Hybridaphniphylline A.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are representative experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1 H and 13 C NMR spectra were recorded on a Bruker Avance spectrometer operating at 500 MHz for 1 H and 125 MHz for 13 C nuclei. Samples were dissolved in deuterated chloroform (CDCl $_3$) or methanol-d $_4$ (CD $_3$ OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak as an



internal standard (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; CD₃OD: δ 3.31 for ¹H and δ 49.00 for ¹³C).

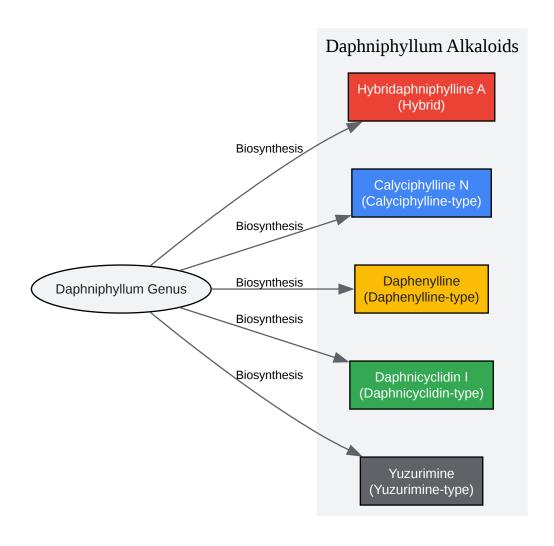
High-Resolution Mass Spectrometry (HRMS): HRMS data were acquired on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. Samples were prepared as thin films on a NaCl plate or as KBr pellets. Absorption bands are reported in wavenumbers (cm⁻¹).

Visualizing Structural Relationships

The structural diversity within the Daphniphyllum alkaloids can be visualized through a classification diagram. The following diagram, generated using Graphviz, illustrates the major structural classes of the compared alkaloids.





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Caption: Structural classification of compared Daphniphyllum alkaloids.

This comparative guide highlights the distinct spectroscopic signatures of **Hybridaphniphylline A** in the context of other major Daphniphyllum alkaloids. The tabulated data and experimental protocols provide a foundational resource for researchers, while the structural relationship diagram offers a clear visual classification of these complex natural products. Further investigation into the spectroscopic properties of this diverse alkaloid family will undoubtedly continue to fuel advancements in natural product chemistry and drug development.

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